Cytotoxicity Profile in Breast Cancer (MDA-MB-231) vs. Lung Cancer (A549) Cell Lines
The compound exhibits differential cytotoxicity against cancer cell lines, with an IC50 of 12.5 µM against MDA-MB-231 breast cancer cells, which is approximately 2.1-fold more potent than its activity against A549 lung cancer cells (IC50 = 26.0 µM) . This cell line selectivity suggests potential utility in breast cancer research, where targeting MDA-MB-231 cells is a common model for triple-negative breast cancer.
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) for cell viability |
|---|---|
| Target Compound Data | MDA-MB-231: 12.5 µM; A549: 26.0 µM |
| Comparator Or Baseline | A549 lung cancer cell line (26.0 µM) |
| Quantified Difference | 2.1-fold lower IC50 in MDA-MB-231 vs. A549 |
| Conditions | In vitro cytotoxicity assay against MDA-MB-231 (breast) and A549 (lung) cancer cell lines |
Why This Matters
This quantitative cell line selectivity (2.1-fold difference) informs researchers that the compound may have greater utility in breast cancer models compared to lung cancer models, guiding experimental design and resource allocation.
